Cas no 23357-52-0 ((1S)-tetralin-1-amine)
(1S)-tetralin-1-amine Chemical and Physical Properties
Names and Identifiers
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- (S)-1,2,3,4-Tetrahydronaphthalen-1-amine
- (S)-(-)-1-AMINOTETRALIN
- (S)-(+)-1-AMINOTETRALIN
- (S)-1-AMINOTETRALIN
- (S)-(+)-1-AMINOTETRALINE
- (S)-(1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-YL)AMINE
- (S)-(+)-1,2,3,4-TETRAHYDRO-1-NAPHTHYLAMINE
- (S)-1,2,3,4-TETRAHYDRO-1-NAPHTHYLAMINE
- (S)-1-Amino-1,2,3,4-tetrahydronaphthalene
- S-(+)-1-Aminotetrahydronaphthalene
- (1R)-1,2,3,4-tetrahydronaphthalene-1-amine
- (S)-(+
- (S)-(+)-1,2,3,4-tetrahydro-1-naphthalenamine
- (S)-(+)-1-AminoTetralin(R)
- (S)-(1,2,3,4-tetrahydronaphthalen-1-yl)amine
- (S)-1-Amino-1,2,3,4-tetrahydro-naphthalene
- AG-E-59737
- S-1-amino-1,2,3,4-tetrahydronaphthalene
- (S)-(+)-1-AminoTetralin®
- (1S)-tetralin-1-amine
- A816685
- Q27895862
- (S)-(+)-(1,2,3,4-Tetrahydro-naphthalen-1-yl)amine
- CHEMBL39537
- (+)-1-AMINOTETRALIN
- BDBM50023876
- (S)-(+)-1,2,3,4,-Tetrahydro-1-naphthylamine
- (1S)-1,2,3,4-tetrahydro-1-naphthylamine
- AC-26799
- CS-W008303
- NS00077382
- 32908-38-6
- 1-Aminotetralin, (S)-
- AM20060563
- UNII-CB11LAU5CV
- (1S)-1,2,3,4-TETRAHYDRO-.ALPHA.-NAPHTHYLAMINE
- SCHEMBL44600
- AKOS006341644
- (s)-amino tetralin
- (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine, ChiPros(R), produced by BASF, 99%
- (S)-(+)-1-Amino-1,2,3,4-tetrahydronaphthalene
- DTXSID301335744
- (S)-1,2,3,4-tetrahydro-naphthaien-1-ylamine
- (1S)-1,2,3,4-tetrahydronaphthalen-1-amine
- F8886-0006
- EC 629-348-7
- J-015082
- 1-NAPHTHALENAMINE, 1,2,3,4-TETRAHYDRO-, (1S)-
- STQ
- EN300-330138
- (S)-1,2,3,4-tetrahydro-1-naphtylamine
- (+)-1,2,3,4-Tetrahydro-1-naphthylamine
- (S)-1,2,3,4-tetrahydronaphthaleneamine
- 23357-52-0
- (1~{S})-1,2,3,4-tetrahydronaphthalen-1-amine
- MFCD00671630
- (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine, 97%
- T2878
- (S)-1,2,3,4-tetrahydro-naphthalen-1-ylamine
- CB11LAU5CV
- STR08071
- (1S)-1,2,3,4-tetrahydro-1-naphthalenylamine
- JRZGPXSSNPTNMA-JTQLQIEISA-N
- (1S)-(+)-1-Amino-1,2,3,4-tetrahydronaphthalene
- 1-AMINOTETRALIN, (+)-
- DB-362375
-
- MDL: MFCD00671630
- Inchi: 1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m0/s1
- InChI Key: JRZGPXSSNPTNMA-JTQLQIEISA-N
- SMILES: N[C@@H]1C2C=CC=CC=2CCC1
- BRN: 2360279
Computed Properties
- Exact Mass: 147.105
- Monoisotopic Mass: 147.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Liquid
- Density: 1.010 g/mL at 25 °C
- Melting Point: No data available
- Boiling Point: 250 °C
- Flash Point: Fahrenheit: 233.6 ° f < br / > Celsius: 112 ° C < br / >
- Refractive Index: n20/D 1.565
- Water Partition Coefficient: Soluble in water.
- Sensitiveness: Air Sensitive
- Solubility: Soluble in water.
(1S)-tetralin-1-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3082
- WGK Germany:3
- Hazard Category Code: 22-34-52/53
- Safety Instruction: 26-36/37/39-45-61
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38;R51/53
- HazardClass:8
- PackingGroup:Ⅲ
- Storage Condition:2-8 °C
(1S)-tetralin-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2878-5g |
(1S)-tetralin-1-amine |
23357-52-0 | 98.0%(GC&T) | 5g |
¥480.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2878-25g |
(1S)-tetralin-1-amine |
23357-52-0 | 98.0%(GC&T) | 25g |
¥1880.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T367A-25g |
(1S)-tetralin-1-amine |
23357-52-0 | 98% | 25g |
¥491.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T367A-5g |
(1S)-tetralin-1-amine |
23357-52-0 | 98% | 5g |
¥138.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T367A-1g |
(1S)-tetralin-1-amine |
23357-52-0 | 98% | 1g |
¥47.0 | 2022-09-28 | |
| Fluorochem | 048221-5g |
S)-1-Amino-1,2,3,4-tetrahydro-naphthalene |
23357-52-0 | 97% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 048221-10g |
S)-1-Amino-1,2,3,4-tetrahydro-naphthalene |
23357-52-0 | 97% | 10g |
£35.00 | 2022-03-01 | |
| Fluorochem | 048221-25g |
S)-1-Amino-1,2,3,4-tetrahydro-naphthalene |
23357-52-0 | 97% | 25g |
£72.00 | 2022-03-01 | |
| AstaTech | 52173-5/G |
(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE |
23357-52-0 | 95% | 5g |
$75 | 2023-09-17 | |
| AstaTech | 52173-25/G |
(S)-1-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALENE |
23357-52-0 | 95% | 25g |
$226 | 2023-09-17 |
(1S)-tetralin-1-amine Suppliers
(1S)-tetralin-1-amine Related Literature
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1. Conversion of the naturally occurring amide alkaloids into O5 benzo[c]phenanthridinium alkaloids. A new synthetic sequence to antitumour benzo[c]phenanthridine alkaloidsHisashi Ishii,Tsutomu Ishikawa,Toshiko Watanabe,Yuh-Ichiro Ichikawa,Eri Kawanabe J. Chem. Soc. Perkin Trans. 1 1984 2283
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Rong-Jia Wei,Ryohei Nakahara,Jamie M. Cameron,Graham N. Newton,Takuya Shiga,Hajime Sagayama,Reiji Kumai,Youichi Murakami,Hiroki Oshio Dalton Trans. 2016 45 17104
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Edward J. Crust,Adam J. Clarke,Robert J. Deeth,Colin Morton,Peter Scott Dalton Trans. 2004 4050
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Minghui Yuan,Iori Tanabe,Jean-Marie Bernard-Schaaf,Qin-Yin Shi,Vicki Schlegel,Rachel Schurhammer,Peter A. Dowben,Bernard Doudin,Lucie Routaboul,Pierre Braunstein New J. Chem. 2016 40 5782
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Sergio Abbate,France Lebon,Giovanna Longhi,Carlo F. Morelli,Daniela Ubiali,Giovanna Speranza RSC Adv. 2012 2 10200
Additional information on (1S)-tetralin-1-amine
Exploring the Properties and Applications of (1S)-Tetralin-1-amine (CAS No. 23357-52-0) in Modern Chemistry
The compound (1S)-Tetralin-1-amine (CAS No. 23357-52-0) is a chiral amine derivative of tetralin, a bicyclic hydrocarbon structure. Its unique stereochemistry and functional group make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The (1S)-enantiomer is often preferred due to its specific biological activity, which aligns with the growing demand for enantiopure compounds in drug development. Researchers are increasingly focusing on chiral amines like (1S)-Tetralin-1-amine for their role in asymmetric catalysis and as building blocks for active pharmaceutical ingredients (APIs).
In recent years, the interest in sustainable synthesis methods has surged, and (1S)-Tetralin-1-amine has been studied in the context of green chemistry. Its potential use in biocatalysis and enzymatic resolution processes aligns with the global shift toward eco-friendly production techniques. The compound's stability and reactivity also make it a candidate for flow chemistry applications, a trending topic in industrial chemistry that emphasizes efficiency and reduced waste.
From a structural perspective, (1S)-Tetralin-1-amine features a fused benzene and cyclohexane ring system, with an amine group at the 1-position. This configuration grants it unique electronic properties, making it useful in ligand design for metal-catalyzed reactions. The compound's hydrogen-bonding capability and steric effects are critical in modulating reaction outcomes, a subject of frequent inquiry in academic forums and search engine queries like "role of chiral amines in catalysis."
The pharmaceutical industry has shown particular interest in (1S)-Tetralin-1-amine due to its potential as a precursor for CNS-active compounds. Its structural similarity to neurotransmitters and psychotropic agents has prompted investigations into its utility in neurological drug discovery. However, it is essential to note that this compound is strictly used for research purposes and complies with all regulatory guidelines.
Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and chiral GC are commonly employed to assess the enantiomeric purity of (1S)-Tetralin-1-amine. These methods are frequently searched by chemists seeking to optimize their synthetic protocols. Additionally, the compound's NMR spectra and mass spectrometry data are well-documented, aiding in its identification and quality control.
In material science, (1S)-Tetralin-1-amine has been explored for its potential in polymer modification and surface functionalization. Its amine group can serve as a grafting site for creating advanced materials with tailored properties, a topic gaining traction in nanotechnology research. Questions like "how to functionalize polymers with chiral amines" reflect the growing curiosity in this niche.
Safety and handling of (1S)-Tetralin-1-amine are also critical discussion points. While not classified as hazardous under standard conditions, proper storage in anhydrous environments and use of protective equipment are recommended. These precautions align with broader laboratory safety trends, often highlighted in queries such as "best practices for handling amine compounds."
In summary, (1S)-Tetralin-1-amine (CAS No. 23357-52-0) is a versatile chiral building block with applications spanning pharmaceuticals, catalysis, and materials science. Its relevance to green chemistry, drug development, and asymmetric synthesis ensures its continued prominence in scientific literature and industrial research. As the demand for enantioselective processes grows, so too will the importance of compounds like (1S)-Tetralin-1-amine in advancing synthetic methodologies.
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